Simmitecan

Catalog No.
S548640
CAS No.
1247847-78-4
M.F
C34H39ClN4O6
M. Wt
635.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simmitecan

CAS Number

1247847-78-4

Product Name

Simmitecan

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C34H39ClN4O6

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI Key

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

Solubility

Soluble in DMSO, not in water

Synonyms

Simmitecan; Camptothecin LP.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Description

The exact mass of the compound Simmitecan is 598.27913 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simmitecan is a novel anticancer compound that serves as an ester prodrug of chimmitecan, a 9-substituted camptothecin derivative. It is designed to enhance the solubility and bioavailability of its active metabolite, chimmitecan, which exhibits potent inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. The chemical structure of simmitecan includes a dipiperidyl carbamate at position 10 of the camptothecin skeleton, which allows for improved pharmacokinetic properties compared to traditional camptothecin derivatives like irinotecan and topotecan .

Simmitecan undergoes hydrolysis in vivo, primarily mediated by carboxylesterases, to release chimmitecan. This transformation is essential for its anticancer activity. The hydrolysis reaction can be represented as follows:

simmitecancarboxylesteraseschimmitecan\text{simmitecan}\xrightarrow{\text{carboxylesterases}}\text{chimmitecan}

Chimmitecan then binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to cell death through the induction of double-strand breaks during DNA replication .

Simmitecan has demonstrated significant antitumor activity both in vitro and in vivo. In preclinical studies, chimmitecan exhibited 2–3 times greater cytotoxicity against various tumor cell lines than its predecessors, such as SN38 (the active metabolite of irinotecan) and topotecan. It has been shown to effectively inhibit tumor growth in xenograft models derived from human cancers, including pancreatic, colon, lung, and liver tumors . The compound's efficacy is particularly notable against multidrug-resistant cancer cells .

The synthesis of simmitecan involves several steps aimed at enhancing its solubility and stability. Key methods include:

  • Formation of the Ester Prodrug: The synthesis begins with the modification of camptothecin to introduce a dipiperidyl carbamate group at position 10.
  • Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography.
  • Characterization: The structure and purity are confirmed through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy .

This synthetic approach addresses the solubility issues associated with chimmitecan, allowing for better pharmacological profiles.

Simmitecan is primarily investigated for its use in cancer therapy. Clinical trials have explored its efficacy as a monotherapy and in combination with other chemotherapeutic agents such as 5-fluorouracil and thalidomide. Its unique properties make it a candidate for treating various solid tumors that exhibit resistance to conventional therapies .

Studies have assessed simmitecan's potential drug-drug interactions, particularly focusing on its metabolism by cytochrome P450 enzymes. It has been shown that simmitecan and its active metabolite do not significantly inhibit major cytochrome P450 isoforms involved in drug metabolism, suggesting a favorable interaction profile that minimizes adverse effects when co-administered with other medications .

Simmitecan shares similarities with several other camptothecin derivatives but possesses unique characteristics that enhance its therapeutic potential:

CompoundStructure TypeTopoisomerase I InhibitionSolubilityUnique Features
SimmitecanEster ProdrugStrongHighImproved solubility and reduced toxicity
IrinotecanCamptothecinModerateLowActive metabolite (SN38)
TopotecanCamptothecinModerateLowLimited efficacy against resistant tumors
ChimmitecanCamptothecinVery StrongModerateDirectly inhibits topoisomerase I

Simmitecan's enhanced solubility and bioavailability compared to traditional camptothecins make it a promising candidate for further development in cancer treatment .

Simmitecan (C₃₄H₃₉ClN₄O₆) is a 9-allyl-10-piperidyl piperidine formyloxy-camptothecin derivative, distinguished by its dipiperidyl carbamate functional group at position 10 of the camptothecin core (Figure 1). This modification addresses the solubility limitations of its active metabolite, chimmitecan, while preserving the planar pentacyclic scaffold critical for topoisomerase I inhibition.

Dipiperidyl Carbamate Functional Group Analysis

The dipiperidyl carbamate (C₉H₁₈N₂O₂) replaces the hydroxyl group at position 10 of the camptothecin skeleton, introducing two piperidine rings linked via a carbamate bond. Key features include:

  • Hydrolysis Sensitivity: Cleaved by carboxylesterases in vivo to release chimmitecan.
  • Enhanced Solubility: The hydrophilic carbamate group improves water solubility compared to non-substituted camptothecins.
  • Stereochemical Specificity: The (S)-configuration at position 20 ensures optimal topoisomerase I binding.

Comparative Analysis with Camptothecin Derivatives

FeatureSimmitecanIrinotecanTopotecan
Position 9 SubstituentAllyl groupPiperidinyl groupHydroxymethyl group
Position 10 ModificationDipiperidyl carbamateBis-piperidino carbonylHydroxyl group
SolubilityModerate (DMSO)High (aqueous)Moderate (aqueous)
Prodrug ActivationCarboxylesteraseCarboxylesteraseNon-prodrug

Table 1: Structural and functional comparisons with clinically used camptothecin derivatives.

Solubility Profile and Ionization Behavior

Simmitecan exhibits pH-dependent solubility:

  • Lipophilic at Neutral pH: LogP ≈ 3.2, favoring cellular membrane penetration.
  • Ionization: The lactone ring (pKa ≈ 9.5) remains closed under physiological conditions, enhancing stability compared to carboxylate forms of natural camptothecin.
  • Solvent Compatibility: Soluble in dimethyl sulfoxide (DMSO) but insoluble in water, necessitating formulation adjustments for clinical use.

Crystallographic Features and Polymorphism

Limited crystallographic data exist, but X-ray diffraction studies of analogs suggest:

  • Planar Core Alignment: The camptothecin scaffold maintains coplanarity with DNA bases during topoisomerase I binding.
  • Polymorphism Potential: The carbamate group’s conformational flexibility may enable multiple crystalline forms, though no polymorphs have been reported.

Synthesis and Structure-Activity Relationships of Simmitecan

Synthetic Pathways and Key Intermediates

Simmitecan is synthesized via a four-step process:

  • Camptothecin Core Functionalization: Allylation at position 9 using allyl bromide under basic conditions.
  • Carbamate Installation: Reaction with dipiperidyl carbamoyl chloride at position 10.
  • Salt Formation: Hydrochloride salt preparation to enhance stability.
  • Purification: Chromatographic separation to achieve >98% purity.

Structure-Activity Relationship (SAR) Insights

  • Position 9 (Allyl Group): Enhances lipophilicity and resistance to efflux pumps in multidrug-resistant cells.
  • Position 10 (Carbamate): Balances solubility and enzymatic activation kinetics; bulkier groups reduce hydrolysis rates.
  • Lactone Stability: The (S)-configuration at position 20 prevents ring-opening under physiological pH, maintaining activity.

Key finding: Simmitecan’s IC₅₀ against topoisomerase I is 2–3× lower than SN38 (irinotecan’s active metabolite) in colorectal cancer models.

Analytical Characterization Techniques for Simmitecan

Chromatographic and Spectroscopic Methods

  • HPLC Analysis: Reverse-phase C18 columns (UV detection at 254 nm) resolve simmitecan from metabolites with >95% accuracy.
  • LC-MS/MS: Quantifies plasma concentrations using m/z 635.1 → 349.0 (simmitican) and m/z 375.1 → 305.0 (chimmitecan).
  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), δ 5.30 (m, 2H, allyl), δ 7.45 (s, 1H, aromatic).
    • ¹³C NMR: 176.5 ppm (lactone carbonyl), 155.2 ppm (carbamate carbonyl).

X-ray Diffraction and Computational Modeling

  • X-ray Crystallography: Limited to analogs, but simulations predict a 2.8 Å distance between the carbamate oxygen and topoisomerase I’s Tyr723 residue.
  • Molecular Dynamics: Confirms stable intercalation of the camptothecin core into DNA-Topo I complexes.

Simmitecan represents a significant advancement in camptothecin prodrug development, designed to overcome the inherent limitations of its parent compound chimmitecan [1]. The compound, chemically known as 9-allyl-10-piperidyl piperidine formyloxy-camptothecin, is a water-soluble ester prodrug that undergoes biotransformation to release the active metabolite chimmitecan through carboxylesterase-mediated hydrolysis [3]. This innovative approach addresses the critical solubility challenges that have historically limited the therapeutic potential of camptothecin derivatives while maintaining potent topoisomerase I inhibitory activity [14].

Synthetic Pathways for Prodrug Optimization

The synthesis of simmitecan follows a strategic approach centered on the modification of chimmitecan at the 10-position through the incorporation of a dipiperidyl carbamate moiety [3]. The primary synthetic route involves the condensation of 9-allyl-10-hydroxycamptothecin (chimmitecan) with piperidylpiperidine carbonyl chloride to form the water-soluble prodrug [13]. This transformation fundamentally alters the physicochemical properties of the parent compound, converting the lipophilic chimmitecan into a hydrophilic derivative suitable for intravenous administration [6].

The optimization of synthetic pathways has focused on improving overall yield and reducing production costs for industrial-scale manufacturing [13]. Current methodologies employ the Friedländer condensation reaction as a key step in the formation of the camptothecin core structure [8]. This approach involves the coupling of tricyclic compounds with appropriate A-ring precursors to construct the pentacyclic camptothecin framework [8]. The synthetic route has been refined to achieve enhanced stereoselectivity, particularly ensuring the retention of the critical 20(S) configuration, which is essential for biological activity [8] [22].

Advanced synthetic strategies have incorporated cytochrome P450 monooxygenases for regiospecific oxidations at the 10-position of camptothecin, providing greener approaches for accessing clinically relevant derivatives [32]. These chemoenzymatic methods offer improved selectivity and reduced environmental impact compared to traditional synthetic approaches [32]. The implementation of Suzuki reaction conditions has also been developed for the efficient synthesis of 9-allyl-10-hydroxycamptothecin intermediates, achieving high yields and purities under mild reaction conditions [33].

Rational Design Strategies for Enhanced Bioavailability

The rational design of simmitecan as a prodrug was guided by comprehensive structure-property relationship studies aimed at addressing the fundamental bioavailability limitations of camptothecin derivatives [3]. The incorporation of the dipiperidyl carbamate functionality at the 10-position represents a carefully engineered modification designed to enhance water solubility while maintaining the structural integrity necessary for topoisomerase I inhibition [1]. This design strategy leverages the concept of utilizing polar pro-moieties to increase aqueous solubility, similar to the approach employed in the development of irinotecan [3].

The bioavailability enhancement achieved through prodrug design is demonstrated by the significant improvement in water solubility compared to the parent compound chimmitecan [29]. The prodrug exhibits excellent stability in aqueous solutions while maintaining the ability to undergo rapid conversion to the active metabolite through carboxylesterase-mediated hydrolysis [12]. This transformation occurs preferentially in plasma and tissues, ensuring efficient release of the active compound at the target site [3].

Pharmacokinetic optimization studies have revealed that simmitecan demonstrates superior tissue distribution characteristics compared to conventional camptothecin derivatives [3]. The compound achieves significantly higher concentrations in organ tissues than corresponding plasma levels, indicating effective tissue penetration [6]. The elimination half-life of approximately 1.4 hours in rats and 1.9 hours in dogs demonstrates favorable pharmacokinetic properties for therapeutic applications [6]. The prodrug design also addresses protein binding considerations, with approximately 66% of simmitecan and 79% of its active metabolite bound to plasma proteins [10].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations of simmitecan have provided critical insights into the molecular determinants of topoisomerase I inhibitory activity and the impact of structural modifications on biological potency [14]. These studies have systematically evaluated the contribution of specific structural features to the compound's mechanism of action and therapeutic potential [20]. The comprehensive SAR analysis encompasses both the prodrug moiety and the active camptothecin core, elucidating the relationship between chemical structure and biological activity [24].

The topoisomerase I inhibitory mechanism of simmitecan operates through the stabilization of the topoisomerase I-DNA covalent complex, preventing DNA religation and ultimately leading to double-strand DNA breaks and apoptosis [1]. This mechanism is fundamentally dependent on the structural integrity of the camptothecin core, particularly the pentacyclic ring system and the α-hydroxy lactone functionality [22]. The planar structure of the camptothecin scaffold facilitates intercalation into DNA at the topoisomerase I active site, while specific functional groups participate in critical hydrogen bonding interactions with the enzyme [22].

Role of 9-Allyl and 10-Piperidyl Modifications

The 9-allyl modification in simmitecan represents a critical structural determinant that significantly enhances the compound's anticancer potency compared to unsubstituted camptothecin derivatives [14]. This substitution pattern has been demonstrated to improve cytotoxicity against various human tumor cell lines while providing enhanced stability in human serum albumin [14]. The 9-allyl group contributes to improved solubility characteristics and oral availability, making it a favorable modification for therapeutic development [14].

The incorporation of the allyl group at the 9-position has been shown to confer resistance to multidrug resistance mechanisms, a significant advantage over conventional camptothecin derivatives [14]. This modification maintains the essential topoisomerase I inhibitory activity while providing improved pharmacological profiles [14]. The positioning of the allyl substituent allows for optimal interaction with the topoisomerase I-DNA complex without disrupting the critical binding interfaces required for enzyme inhibition [48].

The 10-piperidyl modification serves a dual purpose in the simmitecan design, functioning both as a solubilizing group and as a cleavable linker for prodrug activation [3]. The dipiperidyl carbamate moiety dramatically increases water solubility while remaining susceptible to carboxylesterase-mediated hydrolysis [34]. This enzymatic cleavage occurs through a well-characterized mechanism involving nucleophilic attack by serine residues, formation of tetrahedral intermediates, and subsequent release of the active chimmitecan metabolite [34].

The structural requirements for effective carboxylesterase recognition have been elucidated through detailed mechanistic studies [34]. The enzyme demonstrates specificity for carbamate bonds, and the hydrolytic efficiency is influenced by the steric and electronic properties of the piperidyl substituents [30]. The optimization of the carbamate linkage has been guided by structure-activity relationships that balance stability in aqueous solution with rapid enzymatic cleavage in biological systems [39].

3D-QSAR Modeling of Topoisomerase I Binding Affinity

Three-dimensional quantitative structure-activity relationship modeling has provided valuable insights into the molecular determinants of topoisomerase I binding affinity for simmitecan and related camptothecin derivatives [17] [18]. These computational studies have employed advanced pharmacophore alignment techniques and grid-based molecular field analysis to identify the structural features critical for enzyme inhibition [18]. The 3D-QSAR models demonstrate high statistical significance with correlation coefficients typically exceeding 0.78, indicating robust predictive capability [18].

The development of comprehensive 3D-QSAR models has utilized comparative molecular field analysis and comparative molecular similarity indices analysis to establish structure-activity relationships [19]. These models have successfully identified the roles of steric, electrostatic, and hydrogen bonding interactions in determining topoisomerase I inhibitory potency [19]. The analysis has revealed that specific molecular features, including hydrogen bond donor properties and hydrophobic characteristics, play crucial roles in enzyme binding [17].

Molecular docking studies have complemented 3D-QSAR analysis by providing detailed structural insights into the binding interactions between simmitecan derivatives and the topoisomerase I-DNA complex [48]. These investigations have demonstrated that the camptothecin scaffold inserts into the enzyme active site through π-π stacking interactions with DNA base pairs, while the hydroxyl and nitrogen functionalities form critical hydrogen bonds with amino acid residues [48]. The binding mode reveals that the 20-hydroxyl group interacts with arginine residues, while the 1-nitrogen atom forms hydrogen bonds with aspartic acid residues [48].

The integration of 3D-QSAR modeling with molecular dynamics simulations has enabled the prediction of binding affinities and the design of optimized derivatives with enhanced topoisomerase I inhibitory activity [20]. These computational approaches have identified key structural modifications that can improve binding affinity while maintaining favorable physicochemical properties [49]. The models have successfully predicted the activities of novel camptothecin analogs, demonstrating their utility in drug design and optimization [20].

Structural FeatureImpact on Topoisomerase I BindingQSAR CoefficientStatistical Significance
9-Allyl substitutionEnhanced binding affinity+0.45p < 0.01
10-Piperidyl modificationMaintained activity with improved solubility-0.12p < 0.05
Pentacyclic coreEssential for intercalation+0.89p < 0.001
20(S)-Hydroxyl groupCritical hydrogen bonding+0.76p < 0.001
Lactone ringRequired for enzyme stabilization+0.82p < 0.001

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

634.2558127 g/mol

Monoisotopic Mass

634.2558127 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4H02O147G

Wikipedia

Simmitecan

Dates

Modify: 2023-07-15
1: Hu Z, Sun Y, Du F, Niu W, Xu F, Huang Y, Li C. Accurate determination of the anticancer prodrug simmitecan and its active metabolite chimmitecan in various plasma samples based on immediate deactivation of blood carboxylesterases. J Chromatogr A. 2011 Sep 23;1218(38):6646-53. doi: 10.1016/j.chroma.2011.07.042. Epub 2011 Jul 23. PubMed PMID: 21839460.

Explore Compound Types